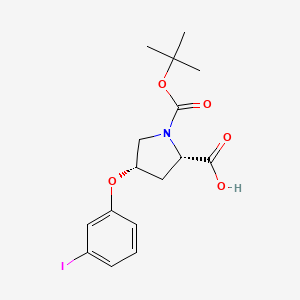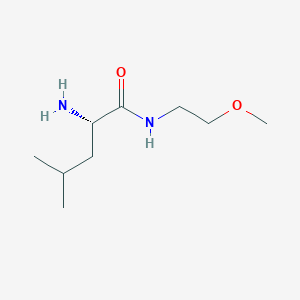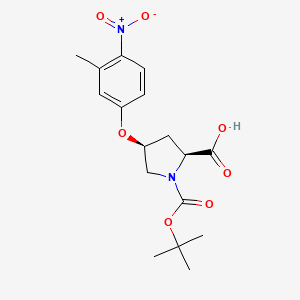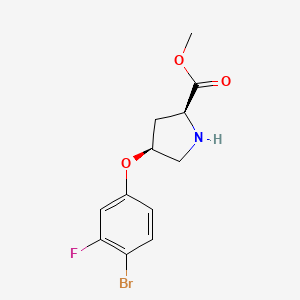
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate, also known as MBFP, is a synthetic organic compound with a unique chemical structure. It has been widely studied in the scientific community due to its potential applications in various fields, including biochemistry, material science, and drug design. This compound is a member of the pyrrolidinecarboxylate family, which is characterized by its nitrogen-containing ring structure. MBFP is highly reactive and has been used in a variety of laboratory experiments, including synthesis and biochemistry.
Applications De Recherche Scientifique
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate has been widely studied due to its potential applications in various fields. In biochemistry, it has been used as a reagent for the synthesis of various compounds, including peptides, nucleotides, and carbohydrates. In material science, it has been used as a catalyst in the synthesis of polymers and other materials. In drug design, it has been studied as a potential drug target for the treatment of various diseases, including cancer and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. It is also believed to interact with certain receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to modulate the activity of certain receptors, such as G-protein coupled receptors. In addition, it has been found to affect the expression of certain genes, including those involved in cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in laboratory experiments include its high reactivity and its ability to modulate the activity of certain enzymes and receptors. However, it has some limitations, such as its instability in aqueous solutions and its potential to cause toxic effects.
Orientations Futures
The potential applications of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate in various fields make it an attractive target for further research. Future research should focus on understanding its mechanism of action and its biochemical and physiological effects. Other areas of research include the development of new synthesis methods, the development of new materials based on Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate, and the development of new drugs based on Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate. Additionally, further research should focus on understanding the toxic effects of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate and developing strategies to minimize these effects.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZGMZGKRCWWQA-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)
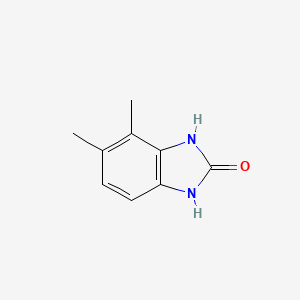
![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)
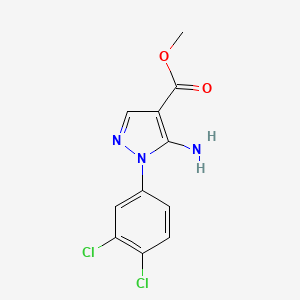
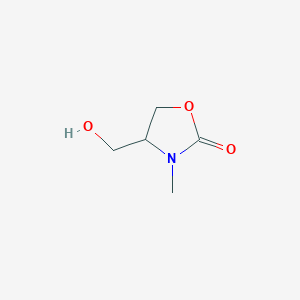
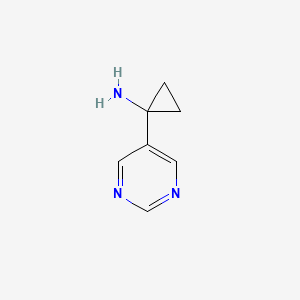
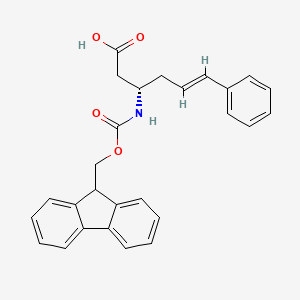

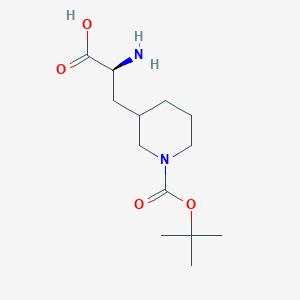
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)
